Regioselective 6-Nitro Formation
The target compound is synthesized via direct nitration of 5-methyl-1,3-benzodioxole with 60% nitric acid in chloroform at 0°C to room temperature, affording 5-methyl-6-nitrobenzo[d][1,3]dioxole as a pale-yellow solid in 90% isolated yield (9.58 g from 8.00 g starting material, 58.8 mmol scale) . By contrast, nitration of unsubstituted 1,3-benzodioxole using mixed nitric/sulfuric acid typically yields 5-nitro-1,3-benzodioxole as the major product, with reported yields ranging from 70–85% [1]. The methyl directing effect in the target synthesis alters the preferred nitration site from position 5 (in the parent) to position 6 (in the methyl-substituted analog), while achieving a notably higher isolated yield.
| Evidence Dimension | Isolated yield of major mononitration product |
|---|---|
| Target Compound Data | 90% yield of 5-methyl-6-nitro isomer (patent procedure, 58.8 mmol scale) |
| Comparator Or Baseline | 5-nitro-1,3-benzodioxole (CAS 2620-44-2): typical yields 70–85% from 1,3-benzodioxole nitration |
| Quantified Difference | 5–20 percentage point yield advantage; altered regiochemical outcome (6-nitro vs. 5-nitro) |
| Conditions | Target: 60% HNO₃/CHCl₃, 0°C→rt, 30 min; Comparator: mixed HNO₃/H₂SO₄, controlled temperature |
Why This Matters
Higher nitration yield and predictable regiochemistry reduce synthesis costs and purification burden in multi-step medicinal chemistry campaigns.
- [1] An improved method for the synthesis of 2,2-disubstituted and 2-monosubstituted 1,3-benzodioxoles. Australian Journal of Chemistry. Products undergo virtually quantitative nitration at position 5. https://www.publish.csiro.au View Source
